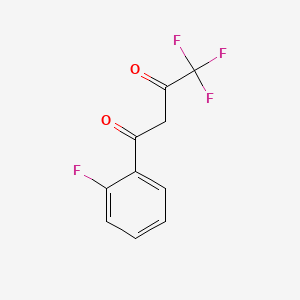
4,4,4-トリフルオロ-1-(2-フルオロフェニル)ブタン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is a chemical compound with the molecular formula C10H6F4O2. It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
科学的研究の応用
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
将来の方向性
作用機序
Target of Action
Similar compounds have been used in the synthesis of various substances, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can participate in various chemical reactions, such as schiff base condensation reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of nno ketoimines and in the extraction of trivalent lanthanides .
Result of Action
It’s known that similar compounds can participate in various chemical reactions, suggesting a potential for diverse molecular and cellular effects .
Action Environment
It’s known that similar compounds are stable under normal conditions and should be stored in a sealed container, away from heat sources .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetylacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is then isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is purified using techniques such as distillation and recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the fluorophenyl group.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a fluorophenyl group.
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione: Features a thienyl group instead of a fluorophenyl group.
Uniqueness
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
特性
IUPAC Name |
4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

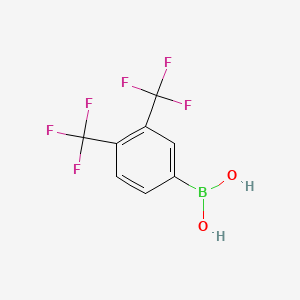

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
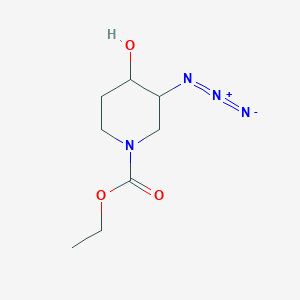
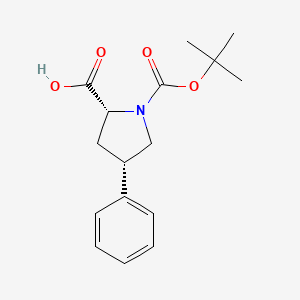
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)
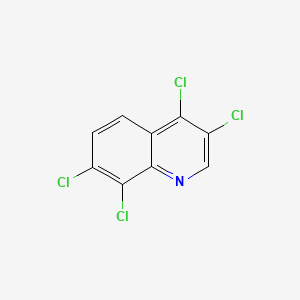
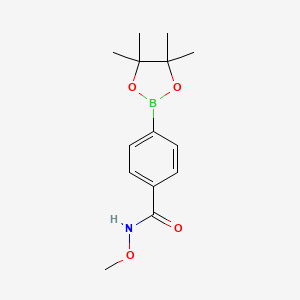
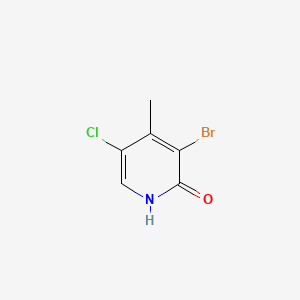
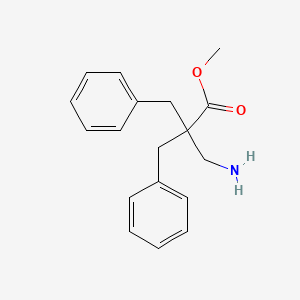
![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/new.no-structure.jpg)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)
